molecular formula C20H26N2 B10839129 1-(1,4-Diphenylbutan-2-yl)piperazine

1-(1,4-Diphenylbutan-2-yl)piperazine

Cat. No.: B10839129
M. Wt: 294.4 g/mol
InChI Key: OGFNNMZMCOBWPR-UHFFFAOYSA-N
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Description

1-(1,4-Diphenylbutan-2-yl)piperazine is a compound belonging to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in various therapeutic agents due to their structural versatility and ability to interact with biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4-diphenylbutan-2-yl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale cyclization reactions, parallel solid-phase synthesis, and photocatalytic synthesis . These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(1,4-Diphenylbutan-2-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(1,4-Diphenylbutan-2-yl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1,4-diphenylbutan-2-yl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter transporters and receptors. It may act as an inhibitor or modulator of these targets, affecting various biochemical pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-(1,4-Diphenylbutan-2-yl)piperazine stands out due to its unique structural features, which allow it to interact with a wide range of biological targets. Its versatility in chemical reactions and potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C20H26N2

Molecular Weight

294.4 g/mol

IUPAC Name

1-(1,4-diphenylbutan-2-yl)piperazine

InChI

InChI=1S/C20H26N2/c1-3-7-18(8-4-1)11-12-20(22-15-13-21-14-16-22)17-19-9-5-2-6-10-19/h1-10,20-21H,11-17H2

InChI Key

OGFNNMZMCOBWPR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(CCC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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